N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step usually involves the reaction of the oxazole derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow synthesis: To ensure high yield and purity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” involves:
Molecular Targets: Binding to specific proteins or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-5-phenyl-oxazole-2-carboxamide
- N-(2-bromophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- N-(2-chlorophenyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide
Uniqueness
“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)15-10-19-17(23-15)16(21)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJGLMMZOLCVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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